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Compound of Interest

Compound Name: 2-(Formylamino)benzoic acid

Cat. No.: B1329779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
(Formylamino)benzoic acid, also known as N-formylanthranilic acid. Due to the limited

availability of experimentally derived spectra for this specific compound in public databases,

this guide presents the available mass spectrometry data alongside a comparative analysis of

nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data from the closely

related precursor, 2-aminobenzoic acid (anthranilic acid). This approach allows for an informed

interpretation of the expected spectral features of 2-(Formylamino)benzoic acid.

Data Presentation
The following tables summarize the available and predicted spectral data for 2-
(Formylamino)benzoic acid.

Table 1: Mass Spectrometry Data for 2-
(Formylamino)benzoic Acid

Parameter Value

Molecular Formula C₈H₇NO₃

Molecular Weight 165.15 g/mol [1]

Major Fragments (m/z) 148, 120, 92
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Note: The mass spectrometry data is based on publicly available information which may be

limited to select fragments.

Table 2: ¹H NMR Spectral Data (Comparative)
As experimental ¹H NMR data for 2-(Formylamino)benzoic acid is not readily available, this

table presents the data for 2-aminobenzoic acid for comparison and discusses the expected

shifts for 2-(Formylamino)benzoic acid. The analysis is based on a 400 MHz spectrometer

using DMSO-d₆ as the solvent.

2-Aminobenzoic Acid 2-(Formylamino)benzoic Acid (Predicted)

Chemical Shift (ppm) Assignment

6.58 (dd, J=8.4, 7.6 Hz) H-5

6.79 (d, J=8.4 Hz) H-3

7.37 (ddd, J=8.4, 7.6, 1.6 Hz) H-4

7.78 (dd, J=7.6, 1.6 Hz) H-6

7.2 (br s) -NH₂

11.0 (br s) -COOH

The introduction of the electron-withdrawing formyl group (-CHO) is expected to induce

downfield shifts for the adjacent protons. The amide proton signal is anticipated to shift

significantly downfield compared to the amine protons. A new singlet corresponding to the

formyl proton should also be present.

Table 3: ¹³C NMR Spectral Data (Comparative)
Similar to the ¹H NMR data, this table compares the ¹³C NMR data of 2-aminobenzoic acid with

the predicted shifts for 2-(Formylamino)benzoic acid.
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2-Aminobenzoic Acid 2-(Formylamino)benzoic Acid (Predicted)

Chemical Shift (ppm) Assignment

111.9 C-1

116.3 C-3

117.0 C-5

131.8 C-6

134.5 C-4

151.3 C-2

169.5 -COOH

The formyl group's presence is expected to shift the resonance of C-2 downfield. A new signal

for the carbonyl carbon of the formyl group should appear in the downfield region.

Table 4: Infrared (IR) Spectroscopy Data (Comparative)
This table compares the characteristic IR absorption bands of 2-aminobenzoic acid with the

expected bands for 2-(Formylamino)benzoic acid.

2-Aminobenzoic Acid 2-(Formylamino)benzoic Acid (Predicted)

Wavenumber (cm⁻¹) Assignment

3300-3500 (two bands) N-H stretch (amine)

2500-3300 (broad) O-H stretch (carboxylic acid)

~1670 C=O stretch (carboxylic acid)

~1610 N-H bend (amine)

~1580, 1485 C=C stretch (aromatic)

The IR spectrum of 2-(Formylamino)benzoic acid is expected to show a single N-H stretching

band characteristic of a secondary amide, as opposed to the two bands of a primary amine. A
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prominent amide I band (C=O stretch) should also be visible.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5

mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the carbon channel and tune it.

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is vaporized by heating in
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the ion source.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV). This causes ionization and fragmentation of the molecules.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-(Formylamino)benzoic acid.
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Caption: Workflow for the spectroscopic analysis of 2-(Formylamino)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329779#spectral-data-of-2-formylamino-benzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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